molecular formula C12H16ClNO3 B2377011 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide CAS No. 2034257-34-4

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide

Cat. No.: B2377011
CAS No.: 2034257-34-4
M. Wt: 257.71
InChI Key: VJABODPLXBSATE-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide: is an organic compound that features a chlorinated phenyl group, a hydroxypropyl chain, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide typically involves the reaction of 3-chlorobenzaldehyde with a suitable hydroxypropylamine derivative under controlled conditions. The reaction proceeds through a series of steps including condensation, reduction, and acylation to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the methoxyacetamide moiety can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl groups on biological systems. It may also serve as a model compound for studying metabolic pathways involving similar structures.

Medicine: Potential applications in medicine include its use as a precursor for the development of pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The chlorinated phenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl chain and methoxyacetamide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorinated phenyl group.

    N-(3-chlorophenethyl)-4-nitrobenzamide: Another compound with a chlorinated phenyl group and amide functionality.

    N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]acetamide: A compound with similar structural features but different substituents.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-17-8-12(16)14-6-5-11(15)9-3-2-4-10(13)7-9/h2-4,7,11,15H,5-6,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJABODPLXBSATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCC(C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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